molecular formula C19H23N3O3 B2625236 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide CAS No. 872848-87-8

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide

Cat. No.: B2625236
CAS No.: 872848-87-8
M. Wt: 341.411
InChI Key: KCLOLTASUOGRBL-UHFFFAOYSA-N
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Description

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the indole moiety. The pyrrolidine ring can be synthesized through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are then reduced . The indole moiety is often synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide is unique due to its combination of a pyrrolidine ring, an indole moiety, and an acetamide group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .

Biological Activity

The compound 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide , with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, and it has a molecular weight of approximately 368.44 g/mol . The structure includes a pyrrolidine ring, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antitumor Activity Exhibits selective cytotoxic effects on cancer cells without affecting normal cells.
Anti-inflammatory Effects Inhibits the release of pro-inflammatory cytokines, thereby reducing inflammation.
Cognitive Enhancement Potentially enhances cognitive functions through modulation of specific receptors.
  • Inhibition of Phosphodiesterases (PDEs) : The compound may act as an inhibitor of phosphodiesterases, which play a crucial role in cellular signaling pathways related to inflammation and cognition .
  • Modulation of Neurotransmitter Receptors : It may influence neurotransmitter systems by interacting with receptors involved in learning and memory processes .
  • Induction of Apoptosis in Cancer Cells : Research indicates that it can induce apoptosis selectively in cancer cells by affecting cell cycle-related proteins .

Antitumor Activity

A study highlighted the selective cytotoxicity of this compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma). The mechanism was linked to its interaction with cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

In vivo studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This suggests its potential use in treating inflammatory diseases .

Cognitive Enhancement

Preclinical trials indicated that administration of this compound improved performance in memory tasks in animal models. This effect was associated with increased levels of certain neurotransmitters, suggesting a role in cognitive enhancement .

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-9-20-19(25)18(24)15-12-22(16-8-4-3-7-14(15)16)13-17(23)21-10-5-6-11-21/h3-4,7-8,12H,2,5-6,9-11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLOLTASUOGRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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